N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Core: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivative under acidic conditions.
Quinoline Derivative Formation: Coupling of the benzimidazole core with a quinoline derivative, possibly through a condensation reaction.
Final Coupling: Introduction of the 3,4-dimethoxyphenyl group through a suitable coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), often under mild to moderate temperatures.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for diseases such as cancer, infections, or neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, which are known for their antiparasitic activity.
Quinoline Derivatives: Compounds like chloroquine, quinine, which are known for their antimalarial activity.
Uniqueness
N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical properties compared to other benzimidazole or quinoline derivatives.
Properties
Molecular Formula |
C25H20N4O3 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H20N4O3/c1-31-22-12-11-15(13-23(22)32-2)21-14-17(16-7-3-4-8-18(16)26-21)24(30)29-25-27-19-9-5-6-10-20(19)28-25/h3-14H,1-2H3,(H2,27,28,29,30) |
InChI Key |
ZWBAENPDPDUQDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=CC=CC=C5N4)OC |
Origin of Product |
United States |
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